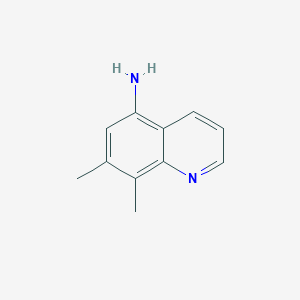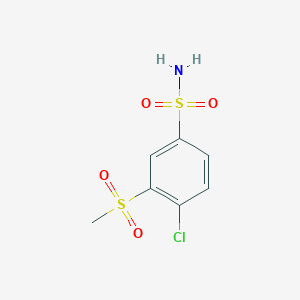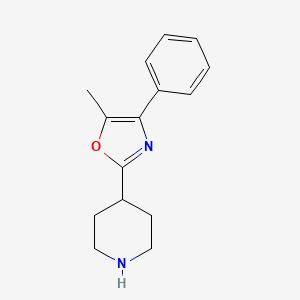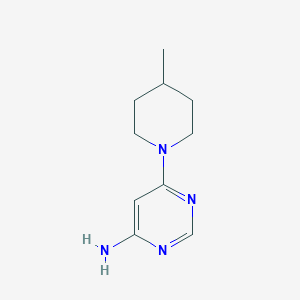
4-amino-6-(4-méthylpipéridin-1-yl)pyrimidine
Vue d'ensemble
Description
“6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is a compound with the molecular formula C10H16N4. It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-4-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 192.26 . It is a solid substance at room temperature .Applications De Recherche Scientifique
Développement de pesticides
Les dérivés de la pyrimidin-4-amine ont été utilisés dans le développement de nouveaux pesticides . Par exemple, un composé connu sous le nom de HNPC-A188, qui contient du thioéther trifluoroéthylique et de la pyrimidin-4-amine, présente une excellente activité acaricide . Ce composé s'est avéré efficace contre Tetranychus urticae, une espèce d'acarien .
Applications anti-inflammatoires
La recherche a montré que les pyrimidines présentent un éventail d'effets pharmacologiques, y compris des propriétés anti-inflammatoires . Elles peuvent inhiber l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase inductible de l'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Activités antifongiques
Des dérivés de pyrimidine ont également été synthétisés pour leurs activités antifongiques . La préparation de certains composés pyrimidiniques implique l'utilisation de la 6-hydroxy-2-isopropyl-4-méthylpyrimidine , qui pourrait potentiellement être remplacée par la 4-amino-6-(4-méthylpipéridin-1-yl)pyrimidine pour obtenir des propriétés différentes.
Synthèse de nouveaux composés
La structure de la pyrimidin-4-amine permet la synthèse de nouveaux composés avec des applications potentielles dans divers domaines . L'introduction de différents substituants à diverses positions sur le cycle pyrimidinique peut donner lieu à des composés aux propriétés uniques .
Développement d'inhibiteurs de la 5-LOX
Sur la base de la structure de certains dérivés de pyrimidine, de nouvelles familles de puissants inhibiteurs de la 5-LOX ont été découvertes . Ces composés peuvent influencer l'activité de la 5-LOX humaine, une enzyme impliquée dans la réponse inflammatoire .
Amélioration des propriétés pharmacocinétiques
Les composés contenant des groupes soufrés trifluoroéthyliques, tels que ceux trouvés dans certains dérivés de pyrimidine, peuvent grandement améliorer les propriétés pharmacocinétiques lipophiles des molécules médicamenteuses . Cela peut améliorer l'efficacité des médicaments en améliorant leur absorption, leur distribution, leur métabolisme et leur excrétion .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB signaling is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The inhibition of PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Certain variations of the compound have been identified as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine can lead to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential antitumor effects in humans.
Analyse Biochimique
Biochemical Properties
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
6-(4-methylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIMDZMLOFUDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



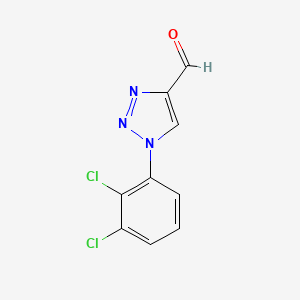
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)






![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)

